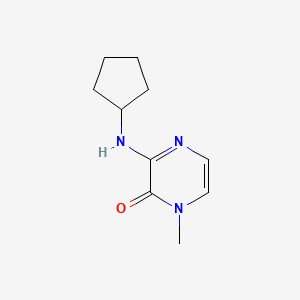

3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one

Description

Properties

IUPAC Name |

3-(cyclopentylamino)-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-13-7-6-11-9(10(13)14)12-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZFGAOWMDPBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazine derivatives with cyclopentylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazinone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride

- Structure: Substitution at position 3 with a 3-aminopiperidinyl group instead of cyclopentylamino.

- Molecular Formula: C₁₀H₁₈Cl₂N₄O (vs. C₁₀H₁₆N₄O for the cyclopentylamino analog).

- Key Differences: The piperidinyl group introduces a secondary amine, enhancing water solubility (due to hydrochloride salt formation) compared to the cyclopentylamino derivative .

6-Bromo-3-chloro-1,2-dihydropyrazin-2-one

- Structure : Halogenated derivatives with bromine at position 6 and chlorine at position 3.

- Molecular Formula : C₄H₂BrClN₂O.

- Key Differences: Halogen substituents increase molecular weight (247.43 g/mol) and electronegativity, likely enhancing electrophilic reactivity compared to the cyclopentylamino analog .

1-Methyl-3-{[(morpholin-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one

- Structure: Position 3 substituted with a morpholinylmethylamino group.

- Molecular Formula : C₁₀H₁₆N₄O₂.

- This contrasts with the hydrophobic cyclopentyl group . The extended side chain (morpholinylmethyl) may improve solubility but reduce membrane permeability compared to the compact cyclopentylamino substituent.

3-(3-Aminopiperidin-1-yl)-1-methylpyrazin-2-one

- Structure : Similar to the dihydrochloride derivative but without the salt form.

- Molecular Formula : C₁₀H₁₆N₄O.

- Key Differences: The free amine in the piperidinyl group allows for pH-dependent protonation, influencing pharmacokinetic properties like absorption and distribution . The cyclopentylamino analog’s rigid cyclopentane may provide better metabolic stability by reducing oxidative metabolism compared to the piperidine ring.

Structural and Functional Implications

Substituent Effects on Bioactivity

- Cyclopentylamino Group: Enhances lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration. Patent data suggest cyclopentylamino derivatives are explored in PCSK9 inhibitors for cardiovascular diseases .

- Piperidinyl/Morpholinyl Groups : Improve solubility but may limit CNS penetration. Piperidine derivatives are often used in kinase inhibitors due to their hydrogen-bonding capacity .

Conformational Analysis

- Crystal structures of related compounds (e.g., methyl 3-(3-fluorophenyl)-1-methyl-tetrahydrothiochromene) show that fused ring systems adopt envelope or half-chair conformations. The cyclopentylamino group in 3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one likely induces a puckered conformation, optimizing steric interactions with target proteins .

Biological Activity

3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties can provide insights into its therapeutic applications and mechanisms of action.

- Chemical Formula : C10H15N3O

- Molecular Weight : 179.25 g/mol

- CAS Number : 1341338-78-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.

1. Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. This may be due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Neuroprotective Properties

Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. The neuroprotective effects are likely mediated through the inhibition of pro-apoptotic factors and the enhancement of antioxidant defenses.

3. Anti-inflammatory Activity

In vitro studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) in activated macrophages.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vivo model of depression | Demonstrated significant reduction in immobility time in forced swim tests, indicating antidepressant effects. |

| Study B | Neuroprotection assays | Showed reduced cell death in neuronal cultures exposed to oxidative stress when treated with the compound. |

| Study C | Inflammatory response assays | Significant decrease in NO production in RAW 264.7 macrophages upon treatment with varying concentrations of the compound. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed across tissues with a preference for brain uptake due to its lipophilicity.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.